Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such asEquilibrative Nucleoside Transporters (ENTs) and PI3Ks pathway . These targets play a crucial role in nucleotide synthesis, regulation of adenosine function, chemotherapy, and various human cancers .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . For instance, some analogues of the compound have shown inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
The compound may affect the biochemical pathways associated with its targets. For example, if the compound interacts with ENTs, it could influence the nucleotide synthesis and regulation of adenosine function . If the compound targets the PI3Ks pathway, it could impact various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the associated biochemical pathways. For instance, if the compound inhibits ENTs, it could potentially disrupt nucleotide synthesis and regulation of adenosine function . If the compound interacts with the PI3Ks pathway, it could potentially influence various cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and presence of other molecules. For instance, the compound should be stored in a dark place, sealed in dry, at 2-8°C . These conditions could potentially affect the compound’s stability and hence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Carbamoylation: The carbamoyl group is introduced via a reaction between the piperazine derivative and an appropriate isocyanate or carbamoyl chloride.
Esterification: The final step involves esterification to form the methyl ester of the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbamoyl group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Various substituted piperazine or benzoate derivatives.
Scientific Research Applications
Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine share the piperazine core structure.
Benzoate Derivatives: Methyl benzoate and ethyl benzoate are simpler analogs with similar ester functionalities.
Uniqueness
Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is unique due to the combination of its piperazine ring, methylsulfonyl group, and carbamoyl benzoate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
methyl 4-[2-(4-methylsulfonylpiperazin-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-24-16(21)14-5-3-13(4-6-14)15(20)17-7-8-18-9-11-19(12-10-18)25(2,22)23/h3-6H,7-12H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLOEIACLDEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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